1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone
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Overview
Description
1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring
Preparation Methods
The synthesis of 1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .
Chemical Reactions Analysis
1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone has several applications in scientific research:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone can be compared with other isoxazole derivatives, such as:
1-(5-Methylisoxazol-3-yl)ethanone: This compound has a similar structure but with a methyl group instead of a methoxy group.
1-(3-Phenyl-isoxazol-5-yl)ethanone: This derivative has a phenyl group attached to the isoxazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(5-methoxy-1,2-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-8-5-7(13-2)3-4-9(8)14-11-10/h3-5H,1-2H3 |
InChI Key |
LGBLDFMUTNDFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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